Tafenoquine Succinate

Description

Properties

IUPAC Name |

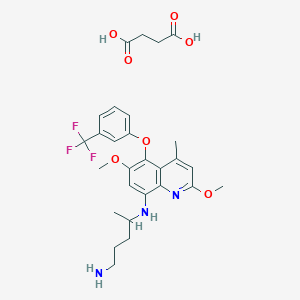

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBKFGJRAOXYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106635-80-7 (Parent), 110-15-6 (Parent) | |

| Record name | Tafenoquine succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10910065 | |

| Record name | Tafenoquine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106635-81-8 | |

| Record name | Tafenoquine succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafenoquine succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106635-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAFENOQUINE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Early In Vitro Studies on the Antimalarial Activity of Tafenoquine: A Technical Guide

Introduction

Tafenoquine, an 8-aminoquinoline derivative and a synthetic analogue of primaquine, represents a significant advancement in antimalarial therapy.[1][2] Developed by the U.S. Army and GlaxoSmithKline, it has demonstrated efficacy against multiple life stages of various Plasmodium species, including the dormant liver stages (hypnozoites) of Plasmodium vivax and the asexual blood stages.[1][3][4][5] Its significantly longer half-life of approximately 14-15 days, compared to primaquine, allows for single-dose regimens, improving patient compliance.[1][5][6][7] Early in vitro studies were pivotal in characterizing its antimalarial activity, defining its potency, and providing initial insights into its mechanism of action. This guide provides a technical overview of these foundational in vitro investigations.

In Vitro Antimalarial Potency

Initial in vitro assessments focused on determining the 50% inhibitory concentration (IC50) of tafenoquine against the asexual blood stages of Plasmodium falciparum, the most virulent human malaria parasite. These studies established its potent schizonticidal activity, even against multidrug-resistant strains.

In one study, the average IC50 against seven strains of P. falciparum was found to be 0.436 mcg/mL.[8] Further investigations on clinical isolates from different geographical regions with high levels of drug resistance confirmed this marked activity. For instance, studies on isolates from Gabon, Senegal, and Djibouti showed significant blood schizonticidal effects.[1][9] The geometric mean IC50 values varied by region, suggesting potential differences in parasite susceptibility.[1] Notably, tafenoquine's in vitro activity was consistently superior to that of primaquine.[1][9]

Table 1: In Vitro Activity (IC50) of Tafenoquine against Asexual Blood Stages of P. falciparum Field Isolates

| Geographical Origin | Number of Isolates | IC50 Range (µM) | Geometric Mean IC50 (µM) | Citation(s) |

| Djibouti | Not Specified | 0.9 - 9.7 | 2.68 | [1][9] |

| Gabon | Not Specified | 0.6 - 33.1 | 4.62 | [1][9] |

| Senegal | Not Specified | 0.5 - 20.7 | 5.06 | [1][9] |

Note: The variability in IC50 values can be attributed to differences in parasite strains, assay methodologies, and the presence of cross-resistance to other antimalarials in clinical samples.[10]

Proposed Mechanism of Action

While the exact molecular targets of tafenoquine are not fully elucidated, in vitro studies have pointed towards a multi-faceted mechanism of action against the parasite's blood stages.[3][7] The primary proposed mechanisms include the inhibition of heme polymerization and the generation of oxidative stress.

-

Inhibition of Heme Polymerization : Similar to other quinoline antimalarials, tafenoquine is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion by the parasite.[8][11] This interference prevents the polymerization of toxic free heme into inert hemozoin, leading to a buildup of heme that damages parasite membranes and proteins.

-

Oxidative Stress : The active metabolite of tafenoquine, a 5,6-ortho-quinone, is believed to undergo redox cycling within the parasite.[8] This process generates reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals, which induce significant oxidative damage to parasite components, ultimately leading to cell death.[3][8]

Caption: Proposed dual mechanism of Tafenoquine against blood-stage malaria parasites.

Experimental Protocols

The evaluation of tafenoquine's in vitro activity has relied on standardized susceptibility assays. The isotopic microdrug susceptibility test, often considered a "gold standard," has been frequently used.[1][12] This method quantifies parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, typically [³H]-hypoxanthine, into the parasite's DNA/RNA.

Protocol: Isotopic Microdrug Susceptibility Assay

-

Parasite Culture Maintenance :

-

P. falciparum asexual blood stage parasites are maintained in continuous culture using human erythrocytes (3-5% hematocrit) in RPMI-1640 medium supplemented with human serum and Albumax.[13]

-

Cultures are incubated at 37°C in a reduced oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[13]

-

Parasitemia is monitored daily via Giemsa-stained thin blood smears and maintained between 0.5-4%.[13]

-

-

Drug Plate Preparation :

-

Tafenoquine is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[13][14]

-

Serial dilutions of the drug are prepared in a low-hypoxanthine culture medium.

-

100 µL of each drug dilution is added to the wells of a 96-well microtiter plate. Control wells receive medium without the drug.[13]

-

-

Assay Initiation :

-

A parasite culture, synchronized to the ring stage and with a starting parasitemia of 0.1-1.0%, is prepared at a 1.5% hematocrit.[15]

-

100 µL of this infected erythrocyte suspension is added to each well of the drug-prepared plate.

-

-

Incubation and Labeling :

-

The plate is incubated for 24-48 hours under standard parasite culture conditions to allow for schizont maturation.[16]

-

Following this initial incubation, [³H]-hypoxanthine is added to each well.

-

The plate is incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel by viable parasites.[15]

-

-

Harvesting and Measurement :

-

The contents of the wells are harvested onto glass-fiber filter mats using a cell harvester.

-

The radioactivity incorporated into the parasites, now trapped on the filter mat, is measured using a liquid scintillation counter.[12]

-

-

Data Analysis :

-

The counts per minute (CPM) from the scintillation counter are plotted against the drug concentration.

-

A dose-response curve is generated, and the IC50 value (the concentration at which parasite growth is inhibited by 50% compared to the drug-free control) is calculated using non-linear regression analysis.

-

Caption: General workflow of an isotopic microdrug susceptibility assay for malaria.

In Vitro Cytotoxicity Assessment

An essential component of early drug development is the assessment of a compound's toxicity to mammalian cells. In vitro cytotoxicity assays are used to determine the concentration that is toxic to host cells, providing an initial measure of the drug's selectivity.[14][17] Assays such as the MTT (methylthiazoletetrazolium) or Neutral Red uptake assays are commonly employed.[14][17] These tests measure cell viability and help establish a therapeutic window by comparing the cytotoxic concentration (CC50) in mammalian cell lines to the antiparasitic inhibitory concentration (IC50). A high selectivity index (CC50/IC50) is a desirable characteristic for any antimalarial drug candidate.

Conclusion

Early in vitro studies were fundamental in establishing the potent antimalarial activity of tafenoquine. These investigations demonstrated its superior schizonticidal effects against P. falciparum compared to its predecessor, primaquine, particularly against drug-resistant strains.[1] Furthermore, they provided the first critical insights into its dual mechanism of action involving heme polymerization inhibition and the induction of oxidative stress.[8][11] The standardized protocols developed for these in vitro assays not only enabled the initial characterization of tafenoquine but also continue to be a cornerstone for the screening and development of new antimalarial compounds.[12][16]

References

- 1. In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical utility of tafenoquine in the prevention of relapse of Plasmodium vivax malaria: a review on the mode of action and emerging trial data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tafenoquine-a-2018-novel-fda-approved-prodrug-for-the-radical-cure-of-plasmodium-vivax-malaria-and-prophylaxis-of-malaria - Ask this paper | Bohrium [bohrium.com]

- 12. frontiersin.org [frontiersin.org]

- 13. mmv.org [mmv.org]

- 14. scielo.br [scielo.br]

- 15. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 17. scielo.br [scielo.br]

A Technical Guide to the Mechanism of Action of Tafenoquine Succinate Against Plasmodium vivax

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tafenoquine, an 8-aminoquinoline analog of primaquine, represents a significant advancement in the radical cure of Plasmodium vivax malaria, offering a single-dose regimen that targets the dormant liver-stage hypnozoites responsible for relapse. Its mechanism of action, while not fully elucidated, is understood to be multifaceted, primarily leveraging the generation of oxidative stress within the parasite.[1] Tafenoquine is a prodrug, requiring metabolic activation to exert its antimalarial effects.[2][3] Its activity extends across multiple stages of the Plasmodium lifecycle, including blood-stage schizonts and gametocytes, making it a critical tool in both treatment and transmission-blocking strategies.[4][5][6][7] This document provides an in-depth overview of the current understanding of tafenoquine's mechanism of action, supported by quantitative data from key clinical trials and outlines of relevant experimental methodologies.

Core Mechanism of Action

Tafenoquine's efficacy against P. vivax is not attributed to a single molecular target but rather to a cascade of events initiated by its metabolic activation. The prevailing hypothesis centers on its role as a cellular stressor, inducing a state of intense oxidative and proteotoxic stress that overwhelms the parasite's defense mechanisms.[7]

Metabolic Activation and the Role of CYP2D6

Tafenoquine is considered a prodrug, with its therapeutic activity dependent on biotransformation into reactive metabolites.[2][3] This process is thought to be mediated, at least in part, by cytochrome P450 enzymes in the liver, particularly CYP2D6.[5][6][8] However, the critical reliance on CYP2D6 for tafenoquine's efficacy may not be as pronounced as it is for its predecessor, primaquine.[9][10] Some clinical data suggest that CYP2D6 intermediate metabolizer status does not significantly diminish tafenoquine's effectiveness in preventing relapse.[9][10] The activated metabolites, likely quinoneimine species, are highly redox-active and are central to the drug's downstream effects.[6]

Generation of Reactive Oxygen Species (ROS)

A primary mode of action is the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), within the parasite.[1][6] The redox cycling of tafenoquine's metabolites is believed to drive this production of ROS.[6] The resulting oxidative stress damages vital cellular components, including lipids, proteins, and nucleic acids, leading to parasite death.[1]

Mitochondrial Disruption

The parasite's mitochondrion is a key target of tafenoquine-induced oxidative stress.[1] The drug is thought to interfere with the mitochondrial electron transport chain, impairing ATP production and disrupting the mitochondrial membrane potential.[1] This disruption of energy metabolism is a critical blow to the parasite's viability.[1]

Macromolecular Adduct Formation

The reactive metabolites of tafenoquine can form covalent adducts with parasitic proteins and nucleic acids.[1] This alkylating property can inactivate essential enzymes and disrupt DNA replication and transcription, further contributing to the drug's cytotoxic effects.[1]

Data Presentation: Efficacy from Clinical Trials

The efficacy of tafenoquine for the radical cure of P. vivax has been evaluated in several key clinical trials. The data below is summarized from the DETECTIVE (Dose and Efficacy Trial Evaluating Chloroquine and Tafenoquine In Vivax Elimination) and GATHER studies.

| Table 1: Recurrence-Free Efficacy at 6 Months (DETECTIVE Phase 3) | |

| Treatment Group | Recurrence-Free Rate (95% CI) |

| Tafenoquine (300 mg, single dose) + Chloroquine | 62.4% (54.9% - 69.0%) |

| Primaquine (15 mg/day for 14 days) + Chloroquine | 69.6% (60.2% - 77.1%) |

| Placebo + Chloroquine | 27.7% (19.6% - 36.6%) |

| Source: Data from the DETECTIVE Phase 3 trial.[1][5][11] |

| Table 2: Dose-Ranging Efficacy at 6 Months (DETECTIVE Phase 2b) | |

| Tafenoquine Dose (single dose) + Chloroquine | Recurrence-Free Rate (95% CI) |

| 600 mg | 91.9% (80% - 97%) |

| 300 mg | 89.2% (77% - 95%) |

| 100 mg | 54.1% (40% - 66%) |

| 50 mg | 57.7% (43% - 70%) |

| Comparator | |

| Primaquine (3.5 mg/kg total dose) + Chloroquine | 77.3% (63% - 87%) |

| Source: Data from the DETECTIVE Phase 2b trial.[5][11][12] |

| Table 3: In Vitro Activity against P. falciparum Blood Stages | |

| Isolate Origin | IC₅₀ Range (µM) |

| Djibouti | 0.9 - 9.7 |

| Gabon | 0.6 - 33.1 |

| Senegal | 0.5 - 20.7 |

| Note: While this data is for P. falciparum, it provides an indication of tafenoquine's blood-stage activity. In vitro culture of P. vivax is more challenging, limiting the availability of comparable data.[12] |

Experimental Protocols

This section outlines the methodologies employed in key experiments to elucidate the mechanism of action and clinical efficacy of tafenoquine.

Clinical Efficacy and Safety Assessment (DETECTIVE and GATHER Trials)

Objective: To evaluate the efficacy, safety, and tolerability of a single dose of tafenoquine for the radical cure of P. vivax malaria.

Methodology:

-

Patient Population: Adult, non-pregnant patients with microscopically confirmed P. vivax monoinfection and a glucose-6-phosphate dehydrogenase (G6PD) activity level of >70% of the local median.[4][8]

-

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[1][8]

-

Treatment Regimen:

-

All enrolled patients received a standard 3-day course of chloroquine (1500 mg base equivalent) to clear the acute blood-stage infection.[4]

-

Patients were then randomized to one of three arms:

-

-

Follow-up and Endpoints:

-

Patients were followed for 180 days.[1]

-

The primary efficacy endpoint was the proportion of patients who remained free of recurrence (relapse) during the follow-up period, confirmed by microscopy.[1]

-

Safety assessments included monitoring of adverse events, with a particular focus on hematological parameters such as hemoglobin levels.[1][8]

-

-

Pharmacogenetic Analysis:

In Vitro Assessment of Activity Against Liver Stages

Objective: To determine the direct activity of tafenoquine and its metabolites against developing P. vivax liver schizonts and dormant hypnozoites.

Methodology (Generalized from established principles for P. vivax liver-stage culture):

-

Hepatocyte Source: Primary human hepatocytes or suitable hepatoma cell lines (e.g., HC-04) are cultured in 96- or 384-well plates.[6] For prodrugs like tafenoquine, metabolically active primary hepatocytes are preferred.

-

Sporozoite Infection: Cultured hepatocytes are infected with cryopreserved P. vivax sporozoites, typically dissected from the salivary glands of infected Anopheles mosquitoes.

-

Compound Administration: Following infection, various concentrations of tafenoquine (or its isolated metabolites, if available) are added to the culture medium. The assay is extended over several days (e.g., up to 12 days) to allow for the differentiation of developing schizonts and the establishment of small, non-developing forms morphologically consistent with hypnozoites.[6]

-

Assay Readout:

-

Parasites are fixed and stained with antibodies against Plasmodium proteins (e.g., HSP70, UIS4).

-

High-content imaging and automated image analysis are used to quantify the number and size of liver-stage parasites (both schizonts and hypnozoites).

-

The 50% inhibitory concentration (IC₅₀) is calculated for both schizonticidal and hypnozonticidal activity.

-

-

Chemical Validation: Control compounds are used to validate the assay. Atovaquone is used as a schizont-specific control, while primaquine serves as a positive control for hypnozonticidal activity.[6]

Measurement of Reactive Oxygen Species (ROS) Generation

Objective: To quantify the production of ROS in parasites upon exposure to tafenoquine.

Methodology (Adapted from standard cellular ROS assays):

-

Parasite Preparation: Asexual blood-stage Plasmodium parasites (e.g., P. falciparum as a model, or P. cynomolgi) are isolated from red blood cells by saponin lysis.

-

Drug Incubation: The isolated parasites are incubated with various concentrations of tafenoquine for a defined period (e.g., 24 hours).[14]

-

Probe Loading: A fluorescent ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is added to the parasite suspension. H₂DCFDA is cell-permeable and non-fluorescent; upon intracellular oxidation by ROS, it is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[14]

-

Quantification:

-

Flow Cytometry: The fluorescence intensity of the parasite population is measured using a flow cytometer. An increase in fluorescence correlates with increased ROS production.[14]

-

Fluorometry: Alternatively, the fluorescence of the bulk parasite suspension can be read in a 96-well plate format using a microplate reader.

-

-

Controls: Untreated parasites serve as a negative control, and a known ROS-inducing agent (e.g., H₂O₂) can be used as a positive control.

Concluding Remarks

The mechanism of action of tafenoquine against P. vivax is a complex interplay of metabolic activation and the induction of overwhelming oxidative stress, primarily targeting the parasite's mitochondria. While the broad strokes of this mechanism are understood, the precise identity of the active metabolites and their specific molecular targets within the parasite remain areas of active investigation. The robust clinical data supporting its efficacy, combined with its single-dose administration, positions tafenoquine as a cornerstone of modern strategies for the radical cure and elimination of P. vivax malaria. Future research should focus on elucidating the finer details of its metabolic pathways and downstream effects to further optimize its use and inform the development of next-generation 8-aminoquinolines.

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. Pharmacokinetic Models of Tafenoquine: Insights for Optimal Malaria Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systems biology approaches investigating mitochondrial dysfunction in cyanotic heart disease: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mmv.org [mmv.org]

- 7. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gsk.com [gsk.com]

- 9. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tafenoquine treatment of Plasmodium vivax malaria: suggestive evidence that CYP2D6 reduced metabolism is not associated with relapse in the Phase 2b DETECTIVE trial | Medicines for Malaria Venture [mmv.org]

- 13. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Tafenoquine Succinate: A Technical Guide to its Effects on Plasmodium Liver and Blood Stages

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafenoquine succinate, an 8-aminoquinoline derivative, is a critical antimalarial agent with activity against both the dormant liver stages (hypnozoites) and the asexual blood stages of Plasmodium parasites. This technical guide provides an in-depth analysis of the current understanding of tafenoquine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes. Its primary indication is the radical cure of Plasmodium vivax malaria, preventing relapse by eliminating hypnozoites, a feature that sets it apart from many other antimalarials that target only the blood stages.[1][2] Tafenoquine also demonstrates activity against the erythrocytic stages of Plasmodium falciparum. This document is intended to serve as a comprehensive resource for researchers and professionals involved in antimalarial drug development.

Mechanism of Action

The precise mechanism of action of tafenoquine is not fully elucidated but is understood to be multifaceted, involving metabolic activation and the induction of cellular stress within the parasite.[3]

1.1. Metabolic Activation: Tafenoquine is a prodrug that requires metabolic activation by the host's liver cytochrome P450 2D6 (CYP2D6) enzyme.[4] This process is thought to generate reactive metabolites, such as the 5,6-orthoquinone derivative, which are responsible for the drug's antimalarial activity.[3] However, some studies suggest that tafenoquine's efficacy may not be as dependent on CYP2D6 metabolism as primaquine, another 8-aminoquinoline.

1.2. Induction of Oxidative Stress: A primary mechanism of tafenoquine's action is the generation of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals, within the parasite.[1][3] This surge in oxidative stress disrupts the parasite's cellular structures and metabolic functions, leading to cell death.[1] The enzymes ferredoxin-NADP+ reductase and diflavin reductase in P. falciparum are thought to be involved in the redox cycling of tafenoquine's metabolites, a process that is upregulated in the gametocyte and liver stages.[5]

1.3. Mitochondrial Disruption: Tafenoquine targets the parasite's mitochondria, interfering with the electron transport chain and ATP production.[1] This disruption of energy metabolism is detrimental to the parasite's survival.[1] Evidence also suggests that tafenoquine can lead to a depolarization of the mitochondrial membrane potential, further compromising mitochondrial integrity and contributing to parasite death.[1]

1.4. Inhibition of Heme Polymerization: In the blood stages of the parasite, tafenoquine has been shown to inhibit heme polymerase, an enzyme crucial for detoxifying the heme produced during hemoglobin digestion.[3] This inhibition leads to the accumulation of toxic heme, contributing to the schizonticidal activity of the drug.

Signaling Pathway Diagram

Efficacy Against Plasmodium Stages

Tafenoquine exhibits a broad spectrum of activity, targeting both the pre-erythrocytic (liver) and erythrocytic (blood) stages of Plasmodium parasites.[3]

Liver Stage (Hypnozoites)

The primary clinical utility of tafenoquine lies in its potent activity against the dormant liver stage hypnozoites of P. vivax, which are responsible for malarial relapses.[1] A single 300 mg dose of tafenoquine has been shown to be effective in preventing relapse.[4][6]

Blood Stage (Asexual Parasites)

Tafenoquine also possesses schizonticidal activity against the asexual blood stages of both P. vivax and P. falciparum.[4][5] This makes it suitable for both treatment and prophylaxis.

Data Presentation: In Vitro and Clinical Efficacy of Tafenoquine

| Parameter | Species | Stage | Value | Reference |

| IC50 | P. falciparum (Djibouti isolates) | Blood Stage | Geometric Mean: 2.68 μM (Range: 0.9-9.7 μM) | [7] |

| P. falciparum (Gabon isolates) | Blood Stage | Geometric Mean: 4.62 μM (Range: 0.6-33.1 μM) | [7] | |

| P. falciparum (Senegal isolates) | Blood Stage | Geometric Mean: 5.06 μM (Range: 0.5-20.7 μM) | [7] | |

| IC50 (96h) | P. cynomolgi | Blood Stage | 1,424 nM | [8][9] |

| Relapse Prevention (6 months) | P. vivax | Liver Stage (Hypnozoites) | 62.4% - 89.2% (300 mg dose) | [4][6] |

| Relapse Prevention (6 months) | P. vivax | Liver Stage (Hypnozoites) | 91.9% (600 mg dose) | [5] |

Experimental Protocols

In Vitro Liver Stage Assay (P. cynomolgi Model)

This protocol provides a framework for assessing the activity of compounds against the liver stages of P. cynomolgi, a close relative of P. vivax that also forms hypnozoites.

Methodology:

-

Hepatocyte Seeding: Primary rhesus hepatocytes are seeded in 96-well plates.

-

Sporozoite Infection: Mosquitoes are fed on a P. cynomolgi-infected rhesus monkey. Salivary gland sporozoites are harvested approximately 14 days post-feeding and used to infect the primary hepatocytes.

-

Compound Addition: Following sporozoite invasion, test compounds (e.g., tafenoquine) are added in a concentration series.

-

Incubation: The assay plates are incubated for 6 days to allow for parasite development.

-

Immunofluorescence Staining: Parasites are visualized by staining with fluorescently labeled antibodies against parasite-specific proteins, such as Hsp70.

-

High-Content Imaging: Small (hypnozoite-like) and large (schizont) liver-stage parasites are differentially counted using a high-content imager to generate dose-response curves.[10]

Workflow Diagram: In Vitro Liver Stage Assay

In Vitro Blood Stage Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of tafenoquine against the asexual blood stages of Plasmodium.

Methodology:

-

Parasite Culture: P. falciparum or P. cynomolgi are cultured in vitro in human erythrocytes.

-

Drug Dilution Series: A serial dilution of tafenoquine is prepared in a 96-well plate.

-

Parasite Addition: Synchronized ring-stage parasites are added to the wells containing the drug dilutions.

-

Incubation: Plates are incubated for 48-96 hours under appropriate culture conditions.

-

Growth Inhibition Assessment: Parasite growth is assessed using various methods, such as:

-

Microscopy: Giemsa-stained blood smears are examined to count the number of schizonts.

-

SYBR Green I Assay: A fluorescent dye that binds to parasite DNA is used to quantify parasite proliferation.

-

pLDH Assay: The activity of parasite-specific lactate dehydrogenase is measured.

-

-

IC50 Calculation: The drug concentration that inhibits parasite growth by 50% is calculated from the dose-response curve.[8][11]

Workflow Diagram: In Vitro Blood Stage Assay

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

The JC-1 assay is used to assess the effect of tafenoquine on the mitochondrial membrane potential of Plasmodium parasites.

Methodology:

-

Parasite Treatment: Parasites are treated with tafenoquine for a specified period.

-

JC-1 Staining: The treated parasites are incubated with the JC-1 dye. In healthy parasites with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low potential, JC-1 remains as monomers and fluoresces green.

-

Fluorescence Measurement: The red and green fluorescence is quantified using a fluorescence microscope or a flow cytometer.

-

Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in mitochondrial membrane potential.[1][12]

Detection of Reactive Oxygen Species (ROS)

The production of ROS in tafenoquine-treated parasites can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Methodology:

-

Parasite Treatment: Parasites are treated with tafenoquine.

-

Probe Loading: The parasites are then incubated with DCFH-DA.

-

ROS Detection: In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Fluorescence Quantification: The fluorescence intensity is measured using a fluorometer, fluorescence microscope, or flow cytometer, which is proportional to the amount of ROS produced.[13]

Conclusion

This compound is a potent antimalarial with a unique and valuable activity profile against both the liver and blood stages of Plasmodium parasites. Its ability to eradicate P. vivax hypnozoites in a single dose represents a significant advancement in the radical cure of relapsing malaria. The multifaceted mechanism of action, involving metabolic activation, oxidative stress, and mitochondrial disruption, provides several avenues for further research and the development of next-generation antimalarials. The experimental protocols outlined in this guide offer standardized methods for the continued investigation of tafenoquine and other novel compounds, contributing to the global effort to control and eliminate malaria.

References

- 1. A novel live-dead staining methodology to study malaria parasite viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tafenoquine and its potential in the treatment and relapse prevention of Plasmodium vivax malaria: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extended blood stage sensitivity profiles of Plasmodium cynomolgi to doxycycline and tafenoquine, as a model for Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extended blood stage sensitivity profiles of Plasmodium cynomolgi to doxycycline and tafenoquine, as a model for Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. media.malariaworld.org [media.malariaworld.org]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Frontiers | Artemisinin Derivatives and Synthetic Trioxane Trigger Apoptotic Cell Death in Asexual Stages of Plasmodium [frontiersin.org]

An In-depth Technical Guide to Tafenoquine Succinate: Prodrug Activation and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tafenoquine succinate, an 8-aminoquinoline antimalarial agent, is a critical therapeutic for the radical cure of Plasmodium vivax malaria, targeting the dormant liver-stage hypnozoites. Its efficacy is intrinsically linked to its metabolic activation, a process primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This technical guide provides a comprehensive overview of the current understanding of tafenoquine's journey from a prodrug to its active metabolites. It delves into the key metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental methodologies used to elucidate these processes. The included diagrams, generated using the DOT language, visually summarize the complex metabolic activation and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction

Tafenoquine is a synthetic analogue of primaquine, developed to provide a more effective and longer-acting treatment for the prevention of relapse in P. vivax malaria.[1] It is administered as a succinate salt.[2][3][4] A crucial aspect of tafenoquine's pharmacology is its nature as a prodrug, requiring metabolic conversion to exert its antiplasmodial activity.[5] This activation is predominantly carried out by the hepatic enzyme CYP2D6.[6][7] The genetic polymorphism of CYP2D6 can lead to significant inter-individual variability in tafenoquine metabolism, potentially impacting its efficacy and safety profile.[6][8] Understanding the metabolic fate of tafenoquine is therefore paramount for its optimal clinical use and for the development of future antimalarial therapies.

Prodrug Activation and Key Metabolites

The therapeutic action of tafenoquine against the hepatic stages of P. vivax is not mediated by the parent drug itself but by its metabolites. The primary activation step is the CYP2D6-mediated oxidation of tafenoquine.[6][7]

The Role of CYP2D6

CYP2D6 is a highly polymorphic enzyme responsible for the metabolism of a significant proportion of clinically used drugs.[9] In the case of tafenoquine, CYP2D6 activity is essential for its conversion into pharmacologically active metabolites.[6] Studies in mice have shown that a lack of CYP2D function results in altered tafenoquine pharmacokinetics and reduced efficacy.[8] This has significant implications for human populations, where individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype.[10]

The 5,6-Ortho-quinone Metabolite: The Putative Active Moiety

The key metabolite responsible for the anti-hypnozoite activity of tafenoquine is believed to be the 5,6-ortho-quinone derivative.[11][12][13] This highly reactive species is formed through the metabolic activation of tafenoquine.[12] The presence of this metabolite has been confirmed in both plasma and liver samples following tafenoquine administration.[8]

Metabolic Pathways

In humans, tafenoquine is metabolized through several pathways, leading to the formation of various metabolites. While the 5,6-ortho-quinone is considered the primary active metabolite, other metabolic routes also contribute to the overall disposition of the drug. These pathways include:

-

O-demethylation

-

N-dealkylation

-

N-oxidation

-

Oxidative deamination

-

C-hydroxylation of the 8-aminoalkylamino side chain[11]

The following diagram illustrates the main metabolic activation pathway of tafenoquine.

Quantitative Data

The following tables summarize key quantitative data on the pharmacokinetics of tafenoquine and its primary metabolite.

Table 1: Pharmacokinetic Parameters of Tafenoquine and its 5,6-Ortho-quinone Metabolite in Mice

This table presents a comparison of pharmacokinetic parameters in wild-type (WT) mice, representing extensive metabolizers, and CYP2D knockout (KO) mice, representing poor metabolizers, following a single oral 20 mg/kg dose of tafenoquine.

| Parameter | Tafenoquine (Plasma) | Tafenoquine (Liver) | 5,6-Ortho-quinone (Plasma) | 5,6-Ortho-quinone (Liver) |

| WT | KO | WT | KO | |

| Tmax (h) | 12 | 8 | 8 | 8 |

| Cmax (ng/mL) | 289.4 | 400.1 | 29,300 | 85,800 |

| AUC0-inf (h·ng/mL) | 85,600 | 123,200 | 3,447,900 | 10,317,700 |

| t1/2 (h) | 53.8 | 72.4 | 83.5 | 102.1 |

| CL/F (mL/h/kg) | 238.0 | 164.5 | 6.0 | 2.0 |

Data extracted from Vuong et al., 2015.[8]

Table 2: Population Pharmacokinetic Parameters of Tafenoquine in Humans

This table summarizes the population pharmacokinetic parameters of tafenoquine derived from clinical studies in healthy subjects and patients with P. vivax malaria.

| Parameter | Value (Healthy Volunteers) | Value (P. vivax Patients) |

| Apparent Clearance (CL/F) | 4.37 L/h | 2.96 L/h |

| Apparent Volume of Distribution (V/F) | 1901 L | 915 L (Central) |

| Absorption Rate Constant (Ka) | 0.243 h-1 | - |

| Elimination Half-life (t1/2) | ~14-17 days | ~15 days |

Data compiled from various population pharmacokinetic studies.[14][15][16][17]

Experimental Protocols

This section provides an overview of the methodologies employed in the study of tafenoquine metabolism.

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the metabolic profile of tafenoquine and identify the enzymes involved in its metabolism.

Workflow Diagram:

Methodology:

-

Preparation of Reagents:

-

Human liver microsomes are thawed on ice.[4]

-

A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.4), and necessary cofactors such as an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3]

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).[18]

-

-

Incubation:

-

The reaction mixture and microsomes are pre-warmed to 37°C.[4]

-

The reaction is initiated by adding the tafenoquine stock solution to the pre-warmed microsome-containing reaction mixture.

-

The incubation is carried out at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

The reaction is terminated by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.[4]

-

The samples are centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

Quantification of Tafenoquine and Metabolites by LC-MS/MS

Objective: To accurately quantify the concentrations of tafenoquine and its metabolites in biological matrices.

Workflow Diagram:

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., plasma, urine, or liver homogenate) are thawed.

-

An internal standard (e.g., a stable isotope-labeled version of tafenoquine) is added to the samples.

-

Proteins are precipitated by adding a solvent like acetonitrile.[6][19]

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The clear supernatant is transferred to an autosampler vial for analysis.

-

-

Liquid Chromatography (LC):

-

The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Separation of tafenoquine and its metabolites is achieved on a suitable analytical column (e.g., a C18 column) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).[6][19]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for tafenoquine and its metabolites are monitored for high selectivity and sensitivity.[19]

-

Conclusion

The metabolic activation of this compound by CYP2D6 to its active 5,6-ortho-quinone metabolite is a cornerstone of its therapeutic efficacy in the radical cure of P. vivax malaria. The quantitative data and experimental methodologies presented in this guide highlight the critical role of pharmacogenetics and robust bioanalytical techniques in understanding and optimizing the clinical use of this important antimalarial agent. Further research into the full spectrum of tafenoquine's metabolites and their pharmacological activities will continue to refine our knowledge and enhance the therapeutic application of this life-saving drug. The provided diagrams offer a visual framework for comprehending the complex processes involved in tafenoquine's metabolism and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential Cytochrome P450 2D Metabolism Alters Tafenoquine Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential cytochrome P450 2D metabolism alters tafenoquine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. media.malariaworld.org [media.malariaworld.org]

- 11. Pharmacokinetic Models of Tafenoquine: Insights for Optimal Malaria Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Population Pharmacokinetics of Tafenoquine, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics of the new antimalarial agent tafenoquine in Thai soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 17. mmv.org [mmv.org]

- 18. The clinical pharmacology of tafenoquine in the radical cure of Plasmodium vivax malaria: An individual patient data meta-analysis | eLife [elifesciences.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Cultivation of Plasmodium falciparum with Tafenoquine Succinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro cultivation of Plasmodium falciparum and the assessment of the antimalarial activity of Tafenoquine succinate. The protocols outlined below are intended for use in a well-equipped cell culture laboratory by trained personnel.

Introduction

Plasmodium falciparum is the most virulent species of malaria parasite and is responsible for the majority of malaria-related deaths globally. The ability to culture this parasite in vitro has been pivotal for research into its biology and for the development of new antimalarial drugs. This compound is an 8-aminoquinoline antimalarial agent with activity against multiple life cycle stages of Plasmodium species, including the asexual blood stages of P. falciparum.[1][2] These protocols detail the continuous in vitro culture of P. falciparum and the methodology for determining the 50% inhibitory concentration (IC50) of this compound using a SYBR Green I-based fluorescence assay.

Mechanism of Action of Tafenoquine

Tafenoquine's mechanism of action against P. falciparum is multifaceted. As an 8-aminoquinoline, it is known to induce oxidative stress in the parasite through the generation of reactive oxygen species (ROS). This increase in ROS can damage parasite cellular components. Furthermore, Tafenoquine is believed to disrupt the parasite's mitochondrial function, interfering with the electron transport chain and subsequent ATP production, which is crucial for parasite survival.[3][4][5] Some studies also suggest that 8-aminoquinolines can inhibit hematin polymerization, a critical detoxification process for the parasite.[3][6]

Quantitative Data: In Vitro Efficacy of Tafenoquine

The following table summarizes the 50% inhibitory concentration (IC50) values of Tafenoquine against various P. falciparum isolates as reported in the literature. It is important to note that IC50 values can vary depending on the parasite strain, the assay methodology, and culture conditions.

| Parameter | Value Range | Geographic Origin of Isolates | Reference |

| Geometric Mean IC50 | 2.68 µM | Djibouti | [1] |

| 4.62 µM | Gabon | [1] | |

| 5.06 µM | Senegal | [1] | |

| IC50 Range | 0.9 - 9.7 µM | Djibouti | [1] |

| 0.6 - 33.1 µM | Gabon | [1] | |

| 0.5 - 20.7 µM | Senegal | [1] |

Experimental Protocols

Continuous In Vitro Culture of P. falciparum

This protocol is adapted from the method originally described by Trager and Jensen.

Materials:

-

P. falciparum strain (e.g., 3D7, Dd2)

-

Human erythrocytes (blood group O+), washed

-

Complete Culture Medium (CCM):

-

RPMI-1640 with L-glutamine and 25 mM HEPES

-

10% Human Serum (O+) or 0.5% Albumax II

-

25 µg/mL Gentamicin

-

-

Gas mixture: 5% CO2, 5% O2, 90% N2

-

Sterile culture flasks (T-25 or T-75)

-

37°C incubator

-

Sterile centrifuge tubes and pipettes

Protocol:

-

Preparation of Washed Erythrocytes:

-

Centrifuge whole blood at 500 x g for 10 minutes.

-

Remove the plasma and buffy coat.

-

Wash the red blood cells three times with incomplete RPMI-1640 medium.

-

Resuspend the final pellet to a 50% hematocrit in CCM.

-

-

Initiation and Maintenance of Culture:

-

Thaw cryopreserved parasite stocks according to standard laboratory procedures.

-

To initiate the culture, mix the parasite stock with washed erythrocytes to achieve a starting parasitemia of ~0.5% and a final hematocrit of 5% in a culture flask with CCM.

-

Place the flask in a modular incubation chamber, flush with the gas mixture for 1-2 minutes, seal, and place in a 37°C incubator.

-

Change the medium daily by gently aspirating the supernatant and replacing it with fresh, pre-warmed CCM.

-

Monitor parasite growth every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and examining under a microscope.

-

Split the culture when the parasitemia reaches 5-8% by adding fresh, washed erythrocytes and CCM to reduce the parasitemia to ~0.5-1%.

-

In Vitro Drug Susceptibility Assay (SYBR Green I Method)

This assay measures parasite DNA content as an indicator of parasite growth.

Materials:

-

Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 1.5% hematocrit)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

SYBR Green I lysis buffer:

-

20 mM Tris-HCl (pH 7.5)

-

5 mM EDTA

-

0.008% Saponin

-

0.08% Triton X-100

-

2x SYBR Green I dye

-

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mg/mL stock solution of this compound in DMSO.[2]

-

Further dilute this stock in CCM to create a series of working solutions for the dose-response curve.

-

-

Assay Setup:

-

Add 100 µL of CCM to all wells of a 96-well plate.

-

In the first column, add 100 µL of the highest concentration of Tafenoquine working solution.

-

Perform a 2-fold serial dilution across the plate, leaving the last column as a drug-free control.

-

Add 100 µL of the synchronized parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well.

-

Incubate the plate in a modular chamber with the gas mixture at 37°C for 72 hours.

-

-

Assay Readout:

-

After incubation, carefully remove the plate from the incubator.

-

Add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Read the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no parasites) from all experimental wells.

-

Normalize the data to the drug-free control wells (100% growth).

-

Plot the percentage of parasite growth inhibition against the log of the drug concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Safety Precautions

-

Handle all P. falciparum cultures in a certified biosafety cabinet (Class II).

-

All personnel should be trained in aseptic cell culture techniques.

-

Human blood and serum should be handled as potentially infectious materials.

-

Dispose of all biological waste according to institutional guidelines.

-

Wear appropriate personal protective equipment (PPE), including lab coats and gloves.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel. It is the responsibility of the user to ensure that all procedures are conducted safely and in accordance with all applicable regulations.

References

- 1. In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tafenoquine Succinate Administration in Murine Malaria Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration and evaluation of tafenoquine succinate in murine models of malaria. The protocols outlined below are intended to serve as a foundation for researchers investigating the efficacy, pharmacokinetics, and toxicity of this antimalarial compound.

Data Presentation

Table 1: Efficacy of this compound Against Plasmodium berghei in Mice

| Mouse Strain | Parasite Strain | This compound Dosage | Administration Route | Treatment Regimen | Efficacy Outcome | Reference |

| C57BL/6 Albino | P. berghei (luciferase-expressing) | 5 mg/kg | Oral | Three doses | 100% causal prophylaxis (no blood stage parasitemia) | [1] |

| C57BL/6 Albino | P. berghei (luciferase-expressing) | 5 mg/kg | Oral | Single dose | Causal prophylaxis (no blood stage parasitemia) | [1] |

| BALB/c | P. berghei | 20 mg/kg | Oral Gavage | Not Specified | Four- to ten-fold lower average parasitemia compared to reference tafenoquine | [2] |

| BALB/c | P. berghei | 10 mg/kg | Oral Gavage | Not Specified | Significantly lower parasitemia compared to untreated controls | [2] |

| BALB/c | P. berghei | 5 mg/kg | Oral Gavage | Not Specified | Significantly lower parasitemia compared to untreated controls | [2] |

| BALB/c | P. berghei | 1 mg/kg | Oral Gavage | Not Specified | Parasitemia levels comparable to untreated controls | [2] |

Table 2: Pharmacokinetic Parameters of Tafenoquine in Mice

| Mouse Strain | Formulation | Administration Route | Dose | Bioavailability | Elimination Half-life | Key Findings | Reference |

| Healthy Mice | Microemulsion | Oral Gavage | 20 mg/kg | 99% | Not Specified | Enhanced oral bioavailability compared to reference tafenoquine (55%) | [2] |

| C57BL/6 | Not Specified | Oral | 5 mg/kg | 3.5-fold higher than primaquine | 28 times longer than primaquine | Increased drug exposure and longer exposure time in plasma and liver compared to primaquine | [1] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

1. Materials:

-

This compound powder

-

0.01 M Hydrochloric acid (HCl)

-

Sterile water for injection

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Animal feeding needles (gavage needles)

-

Syringes (1 mL)

-

Analytical balance

2. Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the body weight of the mice, calculate the total amount of drug needed. Remember to account for the succinate salt form when calculating the dose of the active base.

-

Drug Formulation:

-

Weigh the calculated amount of this compound powder accurately.

-

Dissolve the powder in a small volume of 0.01 M HCl.

-

Vortex thoroughly to ensure complete dissolution.

-

Bring the final volume up with sterile water to achieve the desired concentration for oral gavage (typically 0.1-0.2 mL per mouse).

-

-

Administration:

-

Gently restrain the mouse.

-

Measure the correct volume of the tafenoquine solution into a 1 mL syringe fitted with an appropriately sized oral gavage needle.

-

Carefully insert the gavage needle into the esophagus of the mouse.

-

Slowly administer the solution.

-

Monitor the mouse for any signs of distress during and after the procedure.

-

Protocol 2: Murine Malaria Model Infection with Plasmodium berghei

1. Materials:

-

Plasmodium berghei infected red blood cells (iRBCs)

-

Recipient mice (e.g., BALB/c or C57BL/6)

-

Phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., RPMI)

-

Syringes (1 mL) and needles (27G)

-

Hemocytometer or automated cell counter

2. Procedure:

-

Parasite Preparation:

-

Thaw a cryopreserved vial of P. berghei iRBCs or obtain blood from a donor mouse with a rising parasitemia (typically 1-5%).

-

Determine the percentage of parasitemia in the donor blood using a Giemsa-stained blood smear (see Protocol 3).

-

Calculate the volume of blood required to achieve the desired inoculum (e.g., 1 x 10^6 or 1.5 x 10^7 iRBCs per mouse).[2][3]

-

Dilute the infected blood in sterile PBS or RPMI to the final desired concentration for injection (typically 0.1-0.2 mL per mouse).

-

-

Infection:

Protocol 3: Determination of Parasitemia by Giemsa-Stained Blood Smear

1. Materials:

-

Microscope slides

-

Methanol (100%)

-

Giemsa stain solution (commercially available or prepared in-house)

-

Buffered water (pH 7.2)

-

Immersion oil

-

Light microscope with a 100x oil immersion objective

2. Procedure:

-

Blood Smear Preparation:

-

Collect a small drop of blood from the tail vein of the mouse.

-

Touch a clean microscope slide to the drop of blood.

-

Using a second slide as a spreader, create a thin blood smear.

-

Allow the smear to air dry completely.

-

-

Staining:

-

Fix the blood smear by immersing it in 100% methanol for 30 seconds.

-

Allow the slide to air dry.

-

Dilute the Giemsa stain with buffered water (typically a 1:10 or 1:20 dilution).

-

Flood the slide with the diluted Giemsa stain and incubate for 20-30 minutes.

-

Gently rinse the slide with buffered water and allow it to air dry.

-

-

Parasitemia Quantification:

-

Place a drop of immersion oil on the stained smear.

-

Using the 100x oil immersion objective, count the number of iRBCs and the total number of RBCs in multiple fields of view.

-

A minimum of 1,000 RBCs should be counted to ensure accuracy.[3]

-

Calculate the percentage of parasitemia using the following formula:

-

% Parasitemia = (Number of iRBCs / Total number of RBCs) x 100

-

-

Protocol 4: Assessment of Tafenoquine Toxicity in Mice

1. Materials:

-

This compound

-

Control vehicle

-

Mice

-

Analytical balance

-

Equipment for blood collection (e.g., capillary tubes, microcentrifuge tubes)

-

Hematology analyzer or materials for manual blood cell counts

2. Procedure:

-

Animal Monitoring:

-

Administer this compound or the vehicle control to the mice as per the study design.

-

Monitor the mice daily for clinical signs of toxicity, including:

-

Changes in body weight

-

Changes in food and water intake

-

Changes in behavior (e.g., lethargy, ruffled fur)

-

Adverse gastrointestinal effects (e.g., diarrhea).[5]

-

-

-

Hematological Analysis:

-

At predetermined time points, collect blood samples from the mice.

-

Analyze the blood for key hematological parameters, such as:

-

Red blood cell (RBC) count

-

Hemoglobin concentration

-

Hematocrit

-

White blood cell (WBC) count and differential

-

-

Pay close attention to signs of hemolysis, which is a known side effect of 8-aminoquinolines.[6]

-

-

Biochemical Analysis (Optional):

-

Collect serum or plasma to assess liver and kidney function through biochemical markers (e.g., ALT, AST, creatinine).

-

Visualizations

Caption: Experimental workflow for evaluating this compound in murine malaria models.

References

- 1. Assessment of the prophylactic activity and pharmacokinetic profile of oral tafenoquine compared to primaquine for inhibition of liver stage malaria infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral lipid-based nanoformulation of tafenoquine enhanced bioavailability and blood stage antimalarial efficacy and led to a reduction in human red blood cell loss in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Acute Plasmodium berghei Mouse Infection Elicits Perturbed Erythropoiesis With Features That Overlap With Anemia of Chronic Disease [frontiersin.org]

- 4. sinnislab.johnshopkins.edu [sinnislab.johnshopkins.edu]

- 5. Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Tafenoquine: a toxicity overview - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tafenoquine: Application Notes and Protocols

Introduction

Tafenoquine is an 8-aminoquinoline antimalarial drug used for the radical cure (prevention of relapse) of Plasmodium vivax malaria.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of Tafenoquine. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the quantitative determination of Tafenoquine in various matrices.[1] This document provides a detailed application note and protocol for the analysis of Tafenoquine using a stability-indicating HPLC method.

Chromatographic Conditions

A validated HPLC method for the determination of Tafenoquine has been established with the following chromatographic conditions.[2][3][4][5]

| Parameter | Condition |

| HPLC System | Isocratic HPLC system with UV-Vis or Photodiode Array (PDA) detector |

| Column | Inertsil ODS-3V (150 mm x 4.6 mm, 5.0 µm) or equivalent C18 column |

| Mobile Phase | Methanol: Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 254 nm |

| Column Temperature | Ambient |

Experimental Protocols

Reagents and Materials

-

Tafenoquine reference standard

-

Methanol (HPLC grade)

-

Water (High-purity, HPLC grade)

-

Acetonitrile (HPLC grade, for sample extraction from biological matrices)

-

Formic acid (for UHPLC-MS/MS applications)

-

Syringe filters (0.45 µm)

Standard Solution Preparation

-

Stock Solution (5 mg/mL): Accurately weigh and dissolve an appropriate amount of Tafenoquine reference standard in methanol in a volumetric flask.[2]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Methanol:Water, 80:20) to achieve the desired concentration range for the calibration curve (e.g., 10-500 µg/mL).[2]

Sample Preparation

The sample preparation method will vary depending on the matrix.

-

For Drug Substance and Formulations:

-

Accurately weigh a portion of the sample containing Tafenoquine.

-

Dissolve the sample in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

-

For Biological Matrices (e.g., Blood, Plasma, Urine) - UHPLC-MS/MS Method:

-

To 50 µL of the biological sample (blood, plasma, or urine), add 200 µL of acetonitrile containing an internal standard (e.g., stable isotope-labeled Tafenoquine).[6][7]

-

Vortex the mixture for 1 minute.[6]

-

Centrifuge at high speed (e.g., 20,000 x g) for 5 minutes.[6]

-

Transfer the supernatant for injection into the UHPLC-MS/MS system.[6]

-

Method Validation Summary

The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines, demonstrating its specificity, precision, linearity, accuracy, and robustness.[1][3][4][5]

| Validation Parameter | Result |

| Linearity | Linear response was observed over the concentration range. |

| Accuracy | The method demonstrates high accuracy, with acceptance standards typically between 99.5–101%.[2] |

| Precision | The method is precise, with low relative standard deviation (%RSD) for intra-day and inter-day analyses.[2] |

| Specificity | The method is specific, with no interference from degradation products generated under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[2][3][4][5] |

| Robustness | The method is robust to small, deliberate variations in chromatographic conditions.[2] |

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[5] Tafenoquine is subjected to various stress conditions to produce degradation products.[2][3][4]

-

Acidic Degradation: The drug solution is treated with an acid (e.g., HCl) and heated. The solution is then neutralized before injection.[2]

-

Basic Degradation: The drug solution is treated with a base (e.g., NaOH) and heated. The solution is then neutralized before injection.[2]

-

Oxidative Degradation: The drug solution is treated with an oxidizing agent like hydrogen peroxide.[1]

-

Thermal Degradation: The drug substance is exposed to high temperatures.

-

Photolytic Degradation: The drug solution is exposed to UV light.

The chromatograms from these stressed samples should show that the peak for Tafenoquine is well-resolved from the peaks of any degradation products, confirming the method's specificity.[1][3][4]

Visualizations

Caption: Experimental workflow for Tafenoquine analysis by HPLC.

Caption: Sample preparation workflow for biological matrices.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. ijpsdronline.com [ijpsdronline.com]

- 3. Development and Validation of Tafenoquine by HPLC Technique along with stress degradation study of Tafenoquine | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Mass Spectrometry-Based Quantification of Tafenoquine Succinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of tafenoquine succinate in biological matrices using mass spectrometry. The information is compiled from validated methods to assist in the development and implementation of robust bioanalytical assays for preclinical and clinical studies.

Introduction

Tafenoquine is an 8-aminoquinoline antimalarial agent with a long half-life, effective against all stages of the Plasmodium life cycle, including the dormant liver hypnozoites of Plasmodium vivax.[1] Accurate and sensitive quantification of tafenoquine in biological samples is crucial for pharmacokinetic studies, dose-response evaluations, and ensuring therapeutic efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of tafenoquine due to its high selectivity, sensitivity, and throughput.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for the determination of tafenoquine (TQ) and its metabolite, 5,6-orthoquinone tafenoquine (5,6-OQTQ), in different biological matrices.

Table 1: Quantitative Parameters for Tafenoquine (TQ) Quantification

| Biological Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity Range (ng/mL) | Inter-Assay Precision (%CV) at LLOQ | Reference |

| Human Plasma | 2 | 3000 | 2 - 3000 | < 7% | [1][2] |

| Human Plasma | 1 | 1200 | 1 - 1200 | 8.2% | [4][5][6] |

| Human Blood | 1 | 1200 | 1 - 1200 | 9.9% | [4][5][6] |

| Human Urine | 10 | 1000 | 10 - 1000 | 8.2% | [4][5][6] |

Table 2: Quantitative Parameters for 5,6-Orthoquinone Tafenoquine (5,6-OQTQ) Quantification

| Biological Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity Range (ng/mL) | Inter-Assay Precision (%CV) at LLOQ | Reference |

| Human Plasma | 1 | 1200 | 1 - 1200 | 7.1% | [4][5][6] |

| Human Urine | 10 | 1000 | 10 - 1000 | 6.4% | [4][5][6] |

Experimental Protocols

This section details a representative LC-MS/MS protocol for the quantification of tafenoquine in human plasma.

Sample Preparation: Protein Precipitation

This is a common and efficient method for extracting tafenoquine from plasma samples.[1][2]

-

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Internal Standard (IS) working solution (e.g., [2H3(15N)]tafenoquine in methanol)

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

Liquid Chromatography

-

Chromatographic System: A UHPLC or HPLC system capable of gradient elution.

-

Column: Waters Atlantis T3 (e.g., 2.1 x 50 mm, 3 µm) or equivalent C18 column.[4][6]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 2.0 95 2.5 95 2.6 5 | 4.0 | 5 |

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.[2]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tafenoquine: The precursor ion (Q1) is m/z 464.2 and a common product ion (Q3) is m/z 379.1.[4]

-

5,6-Orthoquinone Tafenoquine: The precursor ion (Q1) is m/z 478.2 and a common product ion (Q3) is m/z 287.1.[4]

-

Internal Standard (e.g., [2H3(15N)]tafenoquine): The precursor ion (Q1) is m/z 468.2 and the product ion (Q3) is m/z 383.1.

-

-

Key MS Parameters (to be optimized for the specific instrument):

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~150 °C

-

Desolvation Temperature: ~400 °C

-

Collision Gas: Argon

-

Collision Energy: Optimized for each transition.

-

Visualizations

The following diagrams illustrate the experimental workflow for tafenoquine quantification.

Caption: Experimental workflow for tafenoquine quantification.

Caption: Key method validation and performance relationships.

References

- 1. Population Pharmacokinetics of Tafenoquine, a Novel Antimalarial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. extranet.who.int [extranet.who.int]

- 4. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantification of Tafenoquine and 5,6-Orthoquinone Tafenoquine by UHPLC-MS/MS in Blood, Plasma, and Urine, and Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Tafenoquine Succinate in Human Challenge Studies for Malaria

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tafenoquine succinate in controlled human malaria infection (CHMI) studies, also known as human challenge studies. The information is compiled from various clinical trials and research publications to guide the design and execution of such studies for evaluating the efficacy and safety of tafenoquine as a prophylactic or treatment agent against malaria.

Introduction to Tafenoquine and its Role in Malaria Research

Tafenoquine is an 8-aminoquinoline drug with a long half-life of approximately 15 days, making it a promising candidate for malaria prophylaxis and radical cure (prevention of relapse) of Plasmodium vivax malaria.[1][2] It acts on all stages of the malaria parasite's life cycle, including the dormant liver stages (hypnozoites) of P. vivax.[1][3][4] Human challenge studies provide a powerful tool to evaluate the efficacy of antimalarial drugs like tafenoquine in a controlled environment.

Key Considerations for Human Challenge Studies with Tafenoquine

A critical safety consideration for tafenoquine is its potential to cause hemolysis in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[5] Therefore, all potential participants in a human challenge study involving tafenoquine must undergo quantitative G6PD testing prior to enrollment. Individuals with G6PD deficiency are contraindicated from receiving tafenoquine.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on tafenoquine, providing insights into its efficacy and safety profile.

Table 1: Efficacy of Tafenoquine in Prophylaxis and Treatment from Human Challenge and Clinical Studies

| Study Type | Malaria Species | Tafenoquine Regimen | Comparator | Efficacy Outcome | Protective Efficacy (%) | Reference |

| Human Challenge | P. falciparum | 200 mg weekly | Placebo | Prevention of infection | 100% | [3] |

| Field Study | P. falciparum | 200 mg weekly for 15 weeks | Placebo | Prevention of infection | 86% | [1] |